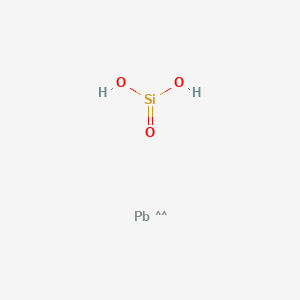
CID 131864616
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid (H2SiO3), lead(2+) salt (1:1), also known as lead monosilicate, is a chemical compound composed of silicic acid and lead in a 1:1 ratio. It is commonly referred to as basic lead silicate or lead silicon trioxide. This compound is primarily used in industrial applications, particularly in the ceramics and glass industries .
准备方法
Synthetic Routes and Reaction Conditions
Silicic acid (H2SiO3), lead(2+) salt (1:1) can be synthesized by reacting lead oxide (PbO) with silicic acid (H2SiO3) under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the lead silicate compound. The general reaction is as follows: [ \text{PbO} + \text{H}_2\text{SiO}_3 \rightarrow \text{PbSiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, lead monosilicate is produced by mixing lead oxide with silica (SiO2) and heating the mixture to high temperatures. This process ensures the complete reaction of the components, resulting in a homogeneous product. The composition by weight is typically 85% lead oxide and 15% silica .
化学反应分析
Types of Reactions
Silicic acid (H2SiO3), lead(2+) salt (1:1) undergoes various chemical reactions, including:
Oxidation: Lead in the compound can be oxidized to higher oxidation states.
Reduction: Lead can also be reduced to lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with lead monosilicate include strong acids and bases, which can facilitate the breakdown of the compound into its constituent ions. For example, hydrochloric acid (HCl) can react with lead monosilicate to form lead chloride (PbCl2) and silicic acid.
Major Products Formed
The major products formed from the reactions of lead monosilicate depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces lead chloride and silicic acid: [ \text{PbSiO}_3 + 2\text{HCl} \rightarrow \text{PbCl}_2 + \text{H}_2\text{SiO}_3 ]
科学研究应用
Silicic acid (H2SiO3), lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead and silicon compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical applications, although its toxicity limits its use.
作用机制
The mechanism of action of silicic acid (H2SiO3), lead(2+) salt (1:1) involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, particularly in biological systems. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
相似化合物的比较
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): Used in ceramics and as a filler in plastics and cements.
Silicic acid (H2SiO3), magnesium salt (11): Used in similar applications as calcium silicate but with different properties.
Uniqueness
Silicic acid (H2SiO3), lead(2+) salt (1:1) is unique due to its high lead content, which imparts specific properties to ceramics and glass products. Its toxicity, however, limits its use in certain applications compared to other silicates like calcium and magnesium silicates .
属性
CAS 编号 |
22569-74-0 |
|---|---|
分子式 |
H2O3PbSi |
分子量 |
285 g/mol |
InChI |
InChI=1S/H2O3Si.Pb/c1-4(2)3;/h1-2H; |
InChI 键 |
CDOOYCLYEGBYFE-UHFFFAOYSA-N |
规范 SMILES |
O[Si](=O)O.[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)
![5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12353783.png)

![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)


![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
